Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849443
InChI: InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1
SMILES:
Molecular Formula: C42H39N3O6
Molecular Weight: 681.8 g/mol

Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine

CAS No.:

Cat. No.: VC17849443

Molecular Formula: C42H39N3O6

Molecular Weight: 681.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine -

Specification

Molecular Formula C42H39N3O6
Molecular Weight 681.8 g/mol
IUPAC Name (2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-oxo-5-(tritylamino)pentanoic acid
Standard InChI InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1
Standard InChI Key KSGCMAQJWIHSDF-QNGWXLTQSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Structural Characteristics and Molecular Design

Core Chemical Architecture

Fmoc-N²-(3-aminopropanoyl)-N⁵-trityl-L-glutamine (C₄₂H₄₀N₄O₆, theoretical molecular weight: 681.79 g/mol) is characterized by three structural components:

  • L-Glutamine Backbone: The parent amino acid provides a carboxyl group, α-amino group, and side-chain amide.

  • 3-Aminopropanoyl Spacer: A β-alanine-like chain inserted at the α-amino group, extending the backbone and introducing flexibility.

  • Protective Groups:

    • Fmoc: A base-labile group removable via piperidine, enabling iterative peptide elongation.

    • Trityl (Trt): An acid-stable group resistant to SPPS conditions, cleaved by trifluoroacetic acid (TFA) during final deprotection .

Table 1: Key Structural Features and Their Roles

FeatureRole in Peptide SynthesisStability Profile
Fmoc (α-amino)Temporary protection for chain elongationLabile to bases (e.g., 20% piperidine/DMF)
Trityl (side-chain)Prevents side reactions during synthesisStable to bases, cleaved by TFA
3-Aminopropanoyl spacerReduces steric hindrance, improves solubilityEnhances coupling efficiency in polar solvents

Spectroscopic Identification

  • ¹H NMR: Distinct signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and trityl protons (δ 7.1–7.3 ppm) .

  • ESI-MS: [M+H]⁺ peak at m/z 682.8 confirms molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection, coupling, and purification steps:

  • Trityl Protection: L-Glutamine’s side-chain amide is protected with trityl chloride in dimethylformamide (DMF) under basic conditions (pH 8–9) .

  • 3-Aminopropanoyl Coupling: Using HATU/DIPEA activation, 3-aminopropanoic acid is coupled to the α-amino group.

  • Fmoc Introduction: The free amine from step 2 is protected with Fmoc-Osu in DMF .

Critical Optimization Parameters:

  • Temperature: Reactions maintained at 0–4°C to minimize racemization.

  • Solvent Choice: Anhydrous DMF ensures reagent solubility and prevents hydrolysis.

Industrial Manufacturing

Large-scale production employs automated peptide synthesizers, with yields exceeding 85% after HPLC purification. Key challenges include:

  • Cost-Efficiency: Trityl reagents are expensive, necessitating solvent recycling.

  • Scalability: Continuous-flow systems reduce batch variability .

Chemical Reactivity and Deprotection Kinetics

Orthogonal Deprotection Strategies

  • Fmoc Removal: Achieved within 10 minutes using 20% piperidine/DMF, with >99% efficiency .

  • Trityl Cleavage: Requires 95% TFA with scavengers (e.g., triisopropylsilane) over 2–4 hours .

Table 2: Comparative Deprotection Kinetics of Protective Groups

GroupReagentTime (min)Efficiency (%)Side Reactions
Fmoc20% piperidine10>99Minimal racemization
Trityl95% TFA120–24095–98Trityl cation scavenging required

Coupling Performance

The 3-aminopropanoyl spacer improves coupling yields by 15% compared to bulkier analogs (e.g., Fmoc-Gln(Trt)-OH) in SPPS . HATU/DIPEA activation in DMF achieves 90% yield within 30 minutes.

Comparative Analysis with Structural Analogs

Functional Advantages Over Fmoc-Gln(Trt)-OH

  • Solubility: 25 mM in DMF vs. 18 mM for Fmoc-Gln(Trt)-OH .

  • Steric Effects: Reduced hindrance enables efficient coupling to sterically demanding residues (e.g., valine).

Limitations in Acidic Environments

The trityl group’s acid lability restricts use in segments requiring prolonged TFA exposure, necessitating alternative protectants (e.g., Mmt) for such applications .

Biological and Therapeutic Applications

Peptide-Based Drug Development

  • Targeted Therapeutics: The spacer facilitates conjugation to cancer-targeting moieties (e.g., RGD peptides) .

  • Neuroactive Peptides: Enables synthesis of blood-brain barrier-penetrating neuropeptides for Parkinson’s disease research .

Diagnostic Probe Design

The compound’s amine-reactive spacer allows attachment of fluorescent dyes (e.g., FITC) for imaging applications without compromising peptide affinity .

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